1,3,2-Dioxathiolane-4-methanol 2-oxide
Overview
Description
1,3,2-Dioxathiolane-4-methanol 2-oxide is a chemical compound with the molecular formula C3H6O4S and a molecular weight of 138.14 g/mol . It is also known by its systematic name, 4-(Hydroxymethyl)-1,3,2-dioxathiolane 2-oxide . This compound is characterized by the presence of a dioxathiolane ring, which includes both oxygen and sulfur atoms, making it an interesting subject for various chemical studies.
Mechanism of Action
Target of Action
1,3,2-Dioxathiolane-4-methanol 2-oxide (also known as 1,3,2-Dioxathiolane-4-methanol, 2-oxide) is primarily targeted towards improving the performance and service life of lithium-ion batteries . It plays a vital role as an essential intermediate in organic synthesis .
Mode of Action
The compound interacts with its targets by participating in the synthesis process of lithium-ion batteries. During this process, a large amount of heat is released, leading to the hydrolysis of the compound . This interaction and the resulting changes play a crucial role in enhancing the performance and longevity of the batteries .
Biochemical Pathways
It’s known that the compound is involved in the synthesis process of lithium-ion batteries, indicating its role in the electrochemical pathways related to battery performance .
Pharmacokinetics
The compound is involved in a reaction that releases a significant amount of heat, leading to its hydrolysis . This could potentially impact its availability during the synthesis process.
Result of Action
The primary result of the action of this compound is the improvement in the performance and service life of lithium-ion batteries . Its role as an essential intermediate in the synthesis process of these batteries contributes to their enhanced efficiency .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the temperature, catalyst concentration, residence time, and the ratio of the two-phase flow rates can affect the conversion and selectivity to the compound during the synthesis process . Moreover, the heat released during the synthesis can lead to the hydrolysis of the compound, which might impact its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,2-Dioxathiolane-4-methanol 2-oxide can be synthesized through the reaction of ethylene glycol with sulfur dioxide in the presence of a catalyst . The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
C2H4(OH)2+SO2→C3H6O4S
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous flow reactors to maintain optimal reaction conditions and maximize output . The use of advanced catalysts and automated systems ensures consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxathiolane-4-methanol 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Nucleophiles: Various nucleophiles, such as amines or alkoxides, can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted dioxathiolane derivatives .
Scientific Research Applications
1,3,2-Dioxathiolane-4-methanol 2-oxide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,3,2-Dioxathiolane 2-oxide: This compound shares a similar structure but lacks the hydroxymethyl group.
4-Methyl-1,3,2-dioxathiolane 2-oxide: This variant includes a methyl group instead of a hydroxymethyl group.
1,3,2-Dioxathiolane 2,2-dioxide: Known for its use in lithium-ion batteries, this compound has two oxygen atoms bonded to sulfur.
Uniqueness
1,3,2-Dioxathiolane-4-methanol 2-oxide is unique due to its hydroxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs . This functional group allows for a broader range of chemical modifications and applications in various fields.
Properties
IUPAC Name |
(2-oxo-1,3,2-dioxathiolan-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4S/c4-1-3-2-6-8(5)7-3/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPAUXGFNHDOOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OS(=O)O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930265 | |
Record name | 4-(Hydroxymethyl)-1,3,2lambda~4~-dioxathiolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30930265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13897-37-5 | |
Record name | 1,3,2-Dioxathiolane-4-methanol, 2-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13897-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxathiolane-4-methanol 2-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013897375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Hydroxymethyl)-1,3,2lambda~4~-dioxathiolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30930265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,2-dioxathiolane-4-methanol 2-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.227 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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